![molecular formula C19H22N2O3 B269038 N-(4-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide](/img/structure/B269038.png)
N-(4-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide, also known as MMB-2201, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in 2014 and has since been studied for its effects on the endocannabinoid system.
Wirkmechanismus
N-(4-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2. These receptors are primarily found in the central nervous system and are involved in the regulation of various physiological processes. By binding to these receptors, this compound can modulate the activity of the endocannabinoid system, resulting in various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce analgesia, reduce inflammation, and modulate mood and appetite. Additionally, this compound has been shown to have neuroprotective effects, making it a potential therapeutic agent for various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of studying N-(4-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide in the laboratory is its potency and selectivity for the cannabinoid receptors CB1 and CB2. This allows for precise modulation of the endocannabinoid system, which can be useful in studying the physiological effects of this system. However, one of the main limitations of studying this compound is its potential for abuse and addiction, which can make it difficult to conduct research in this area.
Zukünftige Richtungen
There are several future directions for research on N-(4-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide. One area of interest is its potential therapeutic applications in the treatment of various neurological disorders such as multiple sclerosis, epilepsy, and Parkinson's disease. Additionally, further research is needed to understand the long-term effects of this compound on the endocannabinoid system and its potential for abuse and addiction. Finally, the development of more selective and potent agonists of the cannabinoid receptors may lead to the discovery of novel therapeutic agents for various diseases and disorders.
Synthesemethoden
N-(4-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide is synthesized through a multi-step process that involves the use of various reagents and solvents. The first step involves the preparation of 4-methoxybenzoyl chloride, which is then reacted with 2-aminophenylbutyric acid to form the intermediate product. The final step involves the addition of N-(4-aminophenyl)butanamide to the intermediate product, resulting in the formation of this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide has been studied for its potential therapeutic applications, particularly in the treatment of various neurological disorders. Studies have shown that this compound can modulate the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain, mood, and appetite.
Eigenschaften
Molekularformel |
C19H22N2O3 |
---|---|
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
N-[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]butanamide |
InChI |
InChI=1S/C19H22N2O3/c1-3-4-18(22)20-15-7-9-16(10-8-15)21-19(23)13-14-5-11-17(24-2)12-6-14/h5-12H,3-4,13H2,1-2H3,(H,20,22)(H,21,23) |
InChI-Schlüssel |
DFNNCXDBWHXNDM-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC |
Kanonische SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.